molecular formula C13H17NO4 B1362057 (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid CAS No. 68345-67-5

(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Cat. No. B1362057
CAS RN: 68345-67-5
M. Wt: 251.28 g/mol
InChI Key: UEXHGUMUCVTSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular formula of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is C13H17NO4 . Its molecular weight is 251.282 g/mol .

Scientific Research Applications

  • Enzymatic Synthesis and Kinetic Resolution : This compound is used in the enzymatic synthesis and kinetic resolution of its esters. For instance, its enantiomers have been prepared via Burkholderia cepacia lipase-catalyzed kinetic resolution. This process highlights its significance in producing chiral building blocks for pharmaceuticals (Paál et al., 2008).

  • Positron Emission Tomography (PET) Ligands : Carbon-11 and fluorine-18 labeled derivatives of this compound have been synthesized as potential PET AMPA receptor ligands. This application is vital in imaging brain diseases, indicating its role in neuroimaging and neuroscience research (Gao et al., 2006).

  • Synthesis of Pharmaceutical Compounds : It serves as a precursor in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of novel bradykinin-1 antagonists and anticonvulsants, demonstrating its utility in developing new therapeutic agents (Huszár et al., 2008); (Gitto et al., 2010).

  • Local Anesthetic Activity and Toxicity Studies : Its derivatives have shown significant local anesthetic activity in experimental studies. Additionally, investigations into their acute toxicity and structure-toxicity relationship provide insights into the development of safer pharmaceutical agents (Azamatov et al., 2023).

  • ensus.app/papers/synthesis-tetrahydroprotoberberines-blank/a344fde4bc675f6fb3fbb5a904d84c17/?utm_source=chatgpt).
  • Analgesic and Anti-Inflammatory Applications : Certain derivatives of this compound have been studied for their analgesic and anti-inflammatory effects, highlighting its potential application in pain management and inflammation treatment (Rakhmanova et al., 2022).

  • Metabolic Studies and Drug Development : It has been involved in studies related to the identification of human metabolites of novel drug candidates, which is crucial for understanding drug metabolism and safety (Umehara et al., 2009).

properties

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-11-5-8-3-4-14-10(7-13(15)16)9(8)6-12(11)18-2/h5-6,10,14H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXHGUMUCVTSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369359
Record name (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68345-67-5
Record name (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Reactant of Route 2
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Reactant of Route 3
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Reactant of Route 5
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.